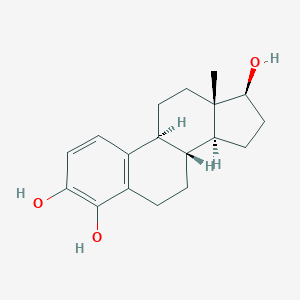

4-Hidroxiestradiol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carcinogenic Potential and Tumor Markers

4-Hydroxyestradiol has been identified as a carcinogenic metabolite with implications in breast cancer. Research indicates that elevated levels of 4-OHE2 in mammary tissues correlate with malignant tumors. A study found that the ratio of 4-hydroxyestradiol to 2-hydroxyestradiol is significantly higher in neoplastic tissues compared to normal tissues, suggesting its potential as a biomarker for breast cancer diagnosis and prognosis .

Table 1: Ratio of Hydroxyestradiols in Tumor vs. Normal Tissues

| Tissue Type | 4-OHE2/2-OHE2 Ratio |

|---|---|

| Adenocarcinoma | 3.8 |

| Fibroadenoma | 3.7 |

| Normal Breast Tissue | 1.3 |

Mechanism of Action in Tumor Promotion

4-OHE2 induces neoplastic transformation in mammary epithelial cells through oxidative stress mechanisms. The compound has been shown to increase the expression of heme oxygenase-1 (HO-1), which plays a role in cellular responses to oxidative stress. Inhibition of HO-1 significantly reduces tumor growth in xenograft models, indicating that targeting this pathway may offer therapeutic strategies against breast cancer .

Biomarkers for Estrogenic Imbalance

The formation of glutathione (GSH) and cysteine (Cys) conjugates of 4-OHE2 serves as biomarkers for estrogenic imbalance and potential tumor initiation susceptibility. In studies involving male Syrian hamsters, researchers demonstrated that treatment with 4-OHE2 resulted in detectable levels of these conjugates, which can be quantified using high-performance liquid chromatography (HPLC) methods .

Table 2: Conjugate Formation Post-Treatment with 4-OHE2

| Treatment Dose (μmol/100g) | GSH Conjugate Level (pmol) | Cys Conjugate Level (pmol) |

|---|---|---|

| 1 | 130 | 30 |

| 12 | 260 | 165 |

Impact on Lipid Peroxidation

In premenopausal women, elevated levels of 4-hydroxyestradiol have been linked to increased lipid peroxidation, suggesting a role in oxidative damage that could contribute to cancer pathogenesis . This finding highlights the importance of monitoring estrogen metabolites in relation to dietary factors and overall health.

Therapeutic Investigations

Research into the therapeutic implications of 4-OHE2 includes its potential use as an agent to enhance erythroid differentiation in certain cell lines, such as K562 cells. Studies indicate that catechol estrogens like 4-OHE2 may improve erythroid differentiation through mechanisms involving DNA methylation alterations .

Mecanismo De Acción

Target of Action

4-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites . It competitively inhibits the binding of estradiol to estrogen receptors .

Mode of Action

4-Hydroxyestradiol exerts its effects by interacting with estrogen receptors. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Biochemical Pathways

The main metabolic pathway in the central nervous system is estrogen 4-hydroxylation . This pathway involves the conversion of estradiol to 4-Hydroxyestradiol. The metabolite then interacts with estrogen receptors, leading to a series of downstream effects, including neuroprotection against oxidative damage .

Pharmacokinetics

It is known that 4-hydroxyestradiol is a minor metabolite of estradiol , suggesting that its bioavailability may be influenced by the metabolism of estradiol.

Result of Action

The primary result of 4-Hydroxyestradiol’s action is neuroprotection against oxidative damage . It has been found to have a stronger protective effect than 17β-estradiol against oxidative neurotoxicity in vitro and in vivo . This suggests that 4-Hydroxyestradiol could play a significant role in protecting neuronal cells against oxidative stress, which is a key factor in the development of neurodegenerative diseases .

Action Environment

The action of 4-Hydroxyestradiol can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effects of 4-Hydroxyestradiol Additionally, factors that influence the metabolism of estradiol could also impact the levels and efficacy of 4-Hydroxyestradiol

Análisis Bioquímico

Biochemical Properties

4-Hydroxyestradiol interacts with various enzymes, proteins, and other biomolecules. It is estrogenic, similarly to many other hydroxylated estrogen metabolites such as 2-hydroxyestradiol, 16α-hydroxyestrone, estriol (16α-hydroxyestradiol), and 4-hydroxyestrone . The nature of these interactions involves the compound’s ability to bind to estrogen receptors, influencing their activity and the subsequent biochemical reactions .

Cellular Effects

4-Hydroxyestradiol has a significant impact on various types of cells and cellular processes. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-Hydroxyestradiol is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to undergo metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, producing reactive oxygen species (ROS), which cause oxidative DNA damage .

Temporal Effects in Laboratory Settings

The effects of 4-Hydroxyestradiol change over time in laboratory settings. It has been observed that the presence of 4-Hydroxyestradiol in the culture media of embryos during the morula to blastocyst transition increases embryo quality and attachment to endometrial cells in vitro .

Dosage Effects in Animal Models

The effects of 4-Hydroxyestradiol vary with different dosages in animal models. For instance, it has been found to exert a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Metabolic Pathways

4-Hydroxyestradiol is involved in several metabolic pathways. It is a product of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . It interacts with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of 4-Hydroxyestradiol within cells and tissues are complex processes. While specific transporters or binding proteins have not been identified, it is known that 4-Hydroxyestradiol is a product of estrogen 4-hydroxylation, suggesting it may be distributed wherever this metabolic pathway is active .

Subcellular Localization

It is known that 4-Hydroxyestradiol can influence the cytoplasmic translocation of p53, a protein that plays a crucial role in preventing cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxyestradiol can be synthesized through the hydroxylation of estradiol. The hydroxylation process typically involves the use of enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation reaction.

Industrial Production Methods

Industrial production of 4-Hydroxyestradiol is not commonly reported, as it is primarily studied in a research context. the enzymatic hydroxylation method mentioned above can be scaled up for larger production if needed.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxyestradiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form estradiol-3,4-quinone.

Reduction: It can be reduced back to estradiol under certain conditions.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxidases and cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products Formed

Oxidation: Estradiol-3,4-quinone.

Reduction: Estradiol.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

4-Hydroxyestradiol is similar to other hydroxylated estrogen metabolites, such as:

2-Hydroxyestradiol: Another hydroxylated metabolite with estrogenic activity.

16α-Hydroxyestrone: A hydroxylated metabolite with estrogenic activity.

Estriol (16α-Hydroxyestradiol): A hydroxylated metabolite with estrogenic activity.

4-Hydroxyestrone: A hydroxylated metabolite with estrogenic activity.

What sets 4-Hydroxyestradiol apart is its specific hydroxylation at the 4-position, which influences its estrogenic activity and its potential to form DNA adducts .

Actividad Biológica

4-Hydroxyestradiol (4-OHE2) is a significant metabolite of estradiol, known for its complex biological activities that extend beyond traditional estrogenic effects. This article explores its binding properties, physiological roles, and implications in health and disease, supported by relevant case studies and research findings.

Binding Properties

4-OHE2 exhibits unique binding characteristics to various proteins in hormone-responsive tissues. Research indicates that it binds to a specific protein in the mouse uterus, distinct from classical estrogen receptors (ERα and ERβ). In a study involving 3-week-old mice, the total binding of 4-OHE2 was quantified at 319.4 ± 13.9 fmol/mg protein , which significantly decreased in the presence of excess unlabeled estradiol, suggesting selective binding properties .

Table 1: Binding Affinity of 4-Hydroxyestradiol

| Age of Mice (weeks) | Binding (fmol/mg protein) |

|---|---|

| 3 | 319.4 ± 13.9 |

| 8 | 32.0 ± 4.0 |

| 12 | 54.8 ± 6.3 |

| 9 months | 54.6 ± 5.2 |

This binding affinity decreases with age, indicating a potential decline in physiological responsiveness to this metabolite over time.

Physiological Roles

4-OHE2 is implicated in various physiological processes:

- Uterine Function : It significantly upregulates lactoferrin expression in ER-knockout mice, demonstrating a pathway independent of classical estrogen receptors . This suggests that 4-OHE2 may play a critical role in uterine biology during different physiological states.

- Implantation : Studies have shown that both estradiol and 4-OHE2 are essential for blastocyst implantation, with the latter facilitating the generation of prostaglandins necessary for this process .

- Vascular Growth : It induces vascular endothelial growth factor-A (VEGF-A) expression through a phosphoinositide 3-kinase-mediated pathway, highlighting its role in angiogenesis .

Mutagenic Potential

Research has identified mutagenic properties associated with 4-OHE2. A study utilizing the cII assay demonstrated that this compound is mutagenic under low-dose exposure conditions, unlike its counterpart, 2-hydroxyestradiol . This raises concerns regarding its potential role in carcinogenesis, particularly in estrogen-sensitive tissues.

Case Studies and Clinical Implications

Several case studies illustrate the biological activity of 4-OHE2:

- Breast Cancer : The association between elevated levels of catechol estrogens, including 4-OHE2, and increased breast cancer risk has been documented. The oxidative stress induced by these metabolites may lead to DNA damage and promote tumorigenesis .

- Endometrial Health : In patients with endometrial hyperplasia or cancer, altered metabolism of estradiol to catechol estrogens like 4-OHE2 has been observed, suggesting a link between dysregulated estrogen metabolism and disease progression .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZFCKXEVSGWGS-ZHIYBZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022374 | |

| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5976-61-4 | |

| Record name | 4-Hydroxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-17-beta-estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene-3,4,17β-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxyestradiol formed in the body?

A: 4-Hydroxyestradiol is primarily generated through the metabolic conversion of 17β-estradiol by the cytochrome P450 enzyme CYP1B1. [, , ] This enzymatic reaction introduces a hydroxyl group at the C4 position of the estradiol molecule, leading to the formation of 4-hydroxyestradiol. [, , ]

Q2: Where does 4-hydroxyestradiol formation occur?

A: While predominantly expressed in the liver, CYP1B1 is also found in extrahepatic tissues, including the breast, kidney, and uterus, which are targets of estrogen-induced carcinogenesis. [, , , ] This suggests that local production of 4-hydroxyestradiol in these tissues may contribute to tumor development. [, ]

Q3: How is 4-hydroxyestradiol metabolized and eliminated?

A: The primary route of 4-hydroxyestradiol inactivation is through O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). [, , ] This reaction converts 4-hydroxyestradiol into its less reactive methoxy derivative, 4-methoxyestradiol. [, , ]

Q4: What makes 4-hydroxyestradiol potentially carcinogenic?

A: 4-Hydroxyestradiol can undergo metabolic redox cycling, generating reactive oxygen species (ROS) and forming reactive quinone intermediates. [, , , , , , ] ROS can damage DNA, while quinones can form DNA adducts, both of which contribute to mutations and genomic instability, ultimately leading to cancer initiation. [, , , , , ]

Q5: What evidence suggests that 4-hydroxyestradiol is involved in estrogen-induced cancers?

A: Studies have shown that 4-hydroxyestradiol induces DNA damage and renal tumors in hamsters. [, , ] Furthermore, human mammary tumor tissues exhibit higher levels of CYP1B1 activity, indicating increased 4-hydroxyestradiol formation in these tissues. [] These findings suggest a potential role of 4-hydroxyestradiol in hormone-related cancers. [, , , ]

Q6: How does the carcinogenic potential of 4-hydroxyestradiol compare to 2-hydroxyestradiol?

A: While both are catechol estrogens, 4-hydroxyestradiol generally exhibits stronger carcinogenic and genotoxic effects compared to 2-hydroxyestradiol. [, , ] This difference is attributed to their distinct metabolic fates and reactivity, with 4-hydroxyestradiol being more prone to redox cycling and DNA adduct formation. [, , ]

Q7: How do dietary factors influence 4-hydroxyestradiol levels?

A: Certain dietary compounds, such as soy isoflavones (genistein and daidzein), have been found to reduce COMT activity in breast cancer cells, potentially leading to increased 4-hydroxyestradiol levels. [] This finding highlights the potential impact of dietary components on estrogen metabolism and cancer risk. []

Q8: How do individual variations in metabolism affect susceptibility to 4-hydroxyestradiol-induced carcinogenesis?

A: Polymorphisms in the CYP1B1 gene can influence the efficiency of 4-hydroxyestradiol formation. [] Individuals carrying specific CYP1B1 variants may exhibit altered susceptibility to estrogen-induced cancers due to differences in 4-hydroxyestradiol production. []

Q9: Can 4-hydroxyestradiol be used as a biomarker for cancer risk?

A: Although not routinely used in clinical settings, measuring 4-hydroxyestradiol levels, along with other estrogen metabolites and DNA adducts, could potentially serve as biomarkers for assessing estrogenic imbalance and susceptibility to tumor initiation. []

Q10: What mechanisms protect against 4-hydroxyestradiol-induced damage?

A: COMT-mediated O-methylation represents the primary detoxification pathway for 4-hydroxyestradiol. [, , ] Additionally, antioxidants, such as glutathione and N-acetylcysteine, can scavenge ROS and protect against 4-hydroxyestradiol-induced oxidative stress. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.